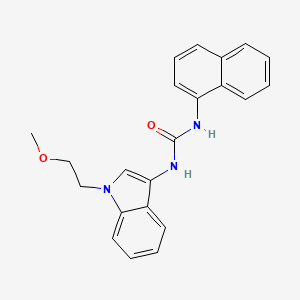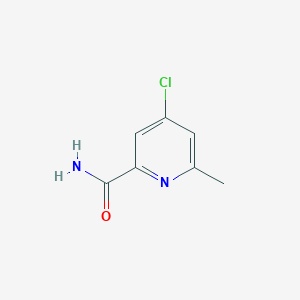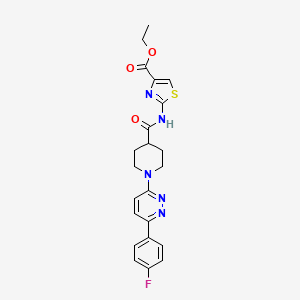![molecular formula C27H26N2O4S B2494269 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 866864-68-8](/img/structure/B2494269.png)
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthetic pathways for compounds similar to the title compound often involve multistep synthesis processes, such as the condensation reactions, cyclization steps, and functional group transformations. For instance, the synthesis of N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides, which share a common theme of aromatic substitution and amide formation, offers insights into potential synthetic routes that could be adapted for the title compound (B. Raju, 2008). Additionally, the design and synthesis of caged probes involving benzenesulfonyl groups highlight the functionalization of aromatic systems and the introduction of sulfonamide groups, which are relevant to the synthesis of the title compound (S. Aoki et al., 2008).
Molecular Structure Analysis
Structural elucidation techniques, including X-ray crystallography and NMR spectroscopy, play a critical role in understanding the molecular structure of complex organic compounds. Studies on compounds such as 4-[(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonohydrazide dimethyl sulfoxide monosolvate provide valuable insights into the conformation, stereochemistry, and intramolecular interactions within similar molecular frameworks (A. J. Bortoluzzi et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives, including their interactions with nucleophiles and electrophiles, provides a basis for understanding the chemical properties of the title compound. The Heck-mediated synthesis and photochemically induced cyclization of styrylquinolines underscore the reactivity of the quinoline moiety under various conditions, which is pertinent to the chemical behavior of the title compound (M. Pampín et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure of the compound. The crystal structure analysis of related compounds, such as 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione dimethyl sulfoxide monosolvate, provides insights into the solid-state properties, which can be extrapolated to understand the physical properties of the title compound (I. Celik et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability, can be inferred from studies on similar compounds. The synthesis and characterization of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives highlight the functional group interactions and stability considerations relevant to the title compound (Manoj N. Bhoi et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of novel quinazoline and quinazolinone derivatives due to their broad spectrum of biological activities. For example, a study presented the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant antitumor activity against various cancer cell lines. These compounds showed potency in inhibiting tumor growth, with some being more effective than the positive control, 5-fluorouracil, highlighting their potential as therapeutic agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antifungal Activities
Another area of application is in antimicrobial and antifungal activities. Quinazoline derivatives have been synthesized and evaluated for their effectiveness against various microorganisms. Some of these compounds have shown promising antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents (N. Desai et al., 2007).
Radiomodulatory Effects
Quinazolinone derivatives bearing a benzenesulfonamide moiety have been investigated for their potential radiomodulatory effects. A particular compound demonstrated the ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, which is crucial for protecting against oxidative stress and radiation-induced damage. This compound exhibited low toxicity in mice and reduced the damaging effects of gamma radiation, suggesting its application as a radioprotective agent (A. M. Soliman et al., 2020).
Molecular Docking and Structural Studies
Research on the structural aspects and inclusion compounds of quinoline-based amides has provided insights into their potential applications in material science and pharmacology. For instance, the structural investigation of certain amide derivatives revealed their ability to form gels and crystalline salts with different acids, indicating their utility in designing novel materials with specific fluorescence properties (A. Karmakar et al., 2007).
Nonlinear Optical Properties
Quinazoline derivatives have also been studied for their nonlinear optical properties, which are essential for optical limiting applications. Such compounds can be potential candidates for developing new materials that protect optical sensors from damage caused by intense light sources (P. Ruanwas et al., 2010).
Direcciones Futuras
Given the biological activity of many quinoline derivatives, this compound could potentially be explored for its biological activity. Future research could involve the synthesis of this compound and its derivatives, investigation of their biological activity, and optimization of their properties for potential therapeutic applications .
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-4-20-12-13-24-22(15-20)27(31)25(34(32,33)21-8-6-5-7-9-21)16-29(24)17-26(30)28-23-14-18(2)10-11-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEWUTHZMYSAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide](/img/structure/B2494186.png)
![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2494187.png)


![4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine](/img/structure/B2494192.png)
![8-bromo-3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2494197.png)
![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)
amino}acetyl)imidazolidin-2-one](/img/structure/B2494199.png)

![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)


![5-chloro-N-[(2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2494208.png)
